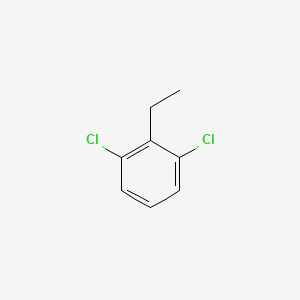

1,3-Dichloro-2-ethylbenzene

Description

1,3-Dichloro-2-ethylbenzene (CAS: 33407-02-2) is an aromatic compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol. It features a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and an ethyl group at the 2-position. This arrangement of substituents influences its physicochemical properties, such as polarity, boiling point, and reactivity.

Properties

IUPAC Name |

1,3-dichloro-2-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDVJQOVBFONPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334410 | |

| Record name | 2,6-Dichloroethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33407-02-2 | |

| Record name | 2,6-Dichloroethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-ethylbenzene can be synthesized through the electrophilic aromatic substitution of benzene derivatives. One common method involves the chlorination of 2-ethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of 1,3-dichloro-2-ethylbenzene often involves multi-step synthesis processes. These processes may include the initial alkylation of benzene to form 2-ethylbenzene, followed by chlorination. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming ethylbenzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Major Products:

Substitution: Formation of compounds like 2-ethylphenol or 2-ethylbenzoic acid.

Oxidation: Formation of 2-ethylbenzaldehyde or 2-ethylbenzoic acid.

Reduction: Formation of 2-ethylbenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

1,3-Dichloro-2-ethylbenzene serves as a crucial intermediate in the synthesis of numerous organic compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. This versatility makes it valuable in the development of complex molecules used in pharmaceuticals and agrochemicals.

Common Reactions Involving 1,3-Dichloro-2-ethylbenzene:

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Nucleophilic Substitution | 2-Ethylphenol, 2-Ethylbenzoic Acid | NaOH, KOH |

| Oxidation | 2-Ethylbenzaldehyde, 2-Ethylbenzoic Acid | KMnO₄, CrO₃ |

| Reduction | 2-Ethylbenzene | H₂ (Pd/C) |

Biological Research

Toxicological Studies

Research has indicated that 1,3-dichloro-2-ethylbenzene may interact with biological systems, prompting investigations into its toxicological effects. Studies have focused on its potential impacts on enzyme activity and protein interactions, which are critical for understanding its safety profile in various applications.

Case Study: Enzyme Interaction

A study examined the effects of 1,3-dichloro-2-ethylbenzene on cytochrome P450 enzymes. Results indicated that the compound could inhibit specific enzyme activities, suggesting a need for caution when considering its use in consumer products or pharmaceuticals where enzyme function is critical.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 1,3-dichloro-2-ethylbenzene is utilized to manufacture specialty chemicals such as polymers and resins. Its stability and reactivity make it suitable for producing high-performance materials used in coatings and adhesives.

Case Study: Polymer Production

A notable application involves using 1,3-dichloro-2-ethylbenzene as a precursor in synthesizing polymeric materials. Research demonstrated that incorporating this compound into polymer formulations improved thermal stability and mechanical properties compared to traditional monomers.

Environmental Considerations

Regulatory Assessment

Due to its chlorinated structure, there are environmental concerns associated with the use of 1,3-dichloro-2-ethylbenzene. Regulatory bodies have evaluated its potential impact on human health and the environment. For instance, assessments have highlighted limits on exposure levels to mitigate risks associated with chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the ethyl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates such as benzenonium ions during reactions, which then undergo further transformations to yield various products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,3-Dichloro-2-ethylbenzene with key analogs, focusing on molecular structure, substituent positions, and regulatory identifiers:

Key Observations :

- Substituent Effects : The ethyl group in 1,3-Dichloro-2-ethylbenzene increases steric bulk compared to simpler dichlorobenzenes (e.g., 1,4-Dichlorobenzene), likely reducing its volatility and enhancing lipophilicity .

- Chlorine Positioning : Unlike para-substituted dichlorobenzenes (e.g., 1,4-Dichlorobenzene), the meta-chlorine arrangement in 1,3-Dichloro-2-ethylbenzene may alter its dipole moment and reactivity in electrophilic substitution reactions .

- Hybrid Structures : Compounds like 2-(2-Chloroethyl)-1,3-dimethylbenzene combine chloro and alkyl groups, offering insights into how mixed substituents affect solubility and synthetic utility .

Structural and Physicochemical Properties

Molecular Geometry

While crystallographic data for 1,3-Dichloro-2-ethylbenzene is unavailable in the evidence, analogous compounds such as 1-(3,3-Dichloroallyloxy)-2-nitrobenzene () exhibit dihedral angles between substituents and the benzene ring (e.g., 40.1° for dichloroallyl fragments), suggesting significant non-planarity in similarly substituted aromatics. Such angles influence packing efficiency in solid states and intermolecular interactions .

Intramolecular Interactions

In 1-(3,3-Dichloroallyloxy)-2-nitrobenzene, a short intramolecular C–H···Cl contact (2.700 Å) stabilizes the conformation . Similar interactions may occur in 1,3-Dichloro-2-ethylbenzene between the ethyl group and chlorine atoms, affecting its conformational preferences.

Polarity and Solubility

The electron-withdrawing chlorine atoms and electron-donating ethyl group create a polarized electronic environment. This duality may enhance solubility in both polar (e.g., dichloromethane) and nonpolar (e.g., hexane) solvents compared to fully halogenated analogs like 1,4-Dichlorobenzene .

Environmental and Industrial Relevance

1,4-Dichlorobenzene is widely used as a moth repellent and deodorant, but its environmental persistence raises concerns .

Biological Activity

1,3-Dichloro-2-ethylbenzene is a chlorinated aromatic compound with the molecular formula . It is part of a larger class of dichlorobenzenes that are known for their diverse biological activities and potential toxicological effects. This article reviews the biological activity of 1,3-dichloro-2-ethylbenzene, focusing on its toxicological profile, interactions with biological systems, and relevant case studies.

- Molecular Weight : 175.05 g/mol

- Structure : The compound features two chlorine atoms at the 1 and 3 positions of a benzene ring with an ethyl group at the 2 position. This unique arrangement influences its reactivity and biological interactions.

Toxicological Profile

Research indicates that chlorinated aromatic compounds, including 1,3-dichloro-2-ethylbenzene, often exhibit significant toxicity. The following table summarizes key toxicological findings related to this compound:

Biological Interactions

1,3-Dichloro-2-ethylbenzene interacts with various biological molecules, potentially leading to adverse health effects. Notable interactions include:

- Protein Binding : The compound can bind to proteins, altering their function and leading to cytotoxic effects.

- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes involved in metabolic processes, contributing to its toxic profile.

Case Studies

Several case studies have documented the effects of 1,3-dichloro-2-ethylbenzene in different contexts:

- Occupational Exposure Study :

- Environmental Impact Assessment :

- Toxicological Testing in Animal Models :

Q & A

Q. What are the optimal synthetic routes for 1,3-Dichloro-2-ethylbenzene, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation of 1,3-dichlorobenzene with ethyl chloride or ethyl bromide, using Lewis acid catalysts like AlCl₃. Key parameters include:

- Temperature control : Maintain 40–60°C to balance reaction rate and selectivity .

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ reduces side reactions (e.g., polyalkylation) .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 9:1) isolates the product, confirmed by GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-Dichloro-2-ethylbenzene, and how should data interpretation address structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : The ethyl group’s triplet (δ 1.2–1.4 ppm for CH₃) and quartet (δ 2.5–3.0 ppm for CH₂) distinguish it from methyl analogs. Aromatic protons show splitting patterns consistent with 1,3-dichloro substitution .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 190 (C₈H₇Cl₂⁺) and fragment ions at m/z 155 (loss of Cl) .

- IR Spectroscopy : C-Cl stretches at 550–650 cm⁻¹ and C-H bending of the ethyl group at 1370–1380 cm⁻¹ .

Q. How can solvent selection and storage conditions influence the stability of 1,3-Dichloro-2-ethylbenzene in experimental workflows?

Methodological Answer:

- Solubility : Use non-polar solvents (hexane, toluene) for reactions; polar aprotic solvents (DCM) may induce decomposition.

- Storage : Store at 0–4°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidative side reactions .

- Stability assays : Monitor via HPLC every 48 hours; degradation >5% warrants protocol adjustment .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1,3-Dichloro-2-ethylbenzene in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites. For example, the ethyl group’s ortho/para positions show higher electrophilic susceptibility .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO vs. toluene) to predict solubility and reaction kinetics .

- Software : Use Gaussian 16 or MOE for energy minimization and transition-state modeling .

Q. What metabolic pathways are hypothesized for 1,3-Dichloro-2-ethylbenzene in mammalian systems, and how can in vitro assays validate these?

Methodological Answer:

- Phase I Metabolism : Cytochrome P450 enzymes (CYP2E1) likely oxidize the ethyl group to 1,3-dichlorophenylacetic acid. Use hepatic microsomes from rat models to track metabolite formation via LC-MS/MS .

- Toxicity screening : Measure glutathione depletion in HepG2 cells to assess oxidative stress .

- Isotopic labeling : Synthesize deuterated analogs (e.g., ethyl-d₅) to trace metabolic intermediates .

Q. How can contradictory data on the environmental persistence of 1,3-Dichloro-2-ethylbenzene be resolved?

Methodological Answer:

- Half-life studies : Compare aerobic (soil slurry) vs. anaerobic (sediment) degradation using ¹⁴C-labeled compound. Contradictions often arise from varying O₂ levels .

- QSAR models : Apply quantitative structure-activity relationships to predict biodegradation rates based on logP (estimated 3.8) and molecular volume .

- Inter-lab validation : Use EPA-approved protocols (e.g., OECD 301B) to standardize test conditions .

Q. What advanced chromatographic techniques improve trace-level detection of 1,3-Dichloro-2-ethylbenzene in environmental samples?

Methodological Answer:

- GC-ECD/GC-MS : Optimize using a DB-5MS column (30 m × 0.25 mm) with a 0.25 µm film. Detection limits <0.1 ppb are achievable with solid-phase microextraction (SPME) .

- HPLC-DAD : Use a C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm. Confirm peaks via spiking with authentic standards .

- Quality control : Include deuterated internal standards (e.g., 1,3-Dichloro-2-ethylbenzene-d₅) to correct for matrix effects .

Q. How does steric hindrance from the ethyl group influence regioselectivity in further functionalization reactions?

Methodological Answer:

- Nitration studies : The ethyl group directs incoming NO₂⁺ to the 4- and 6-positions (meta to Cl), confirmed by X-ray crystallography of nitro derivatives .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids favor the 4-position due to reduced steric clash .

- Kinetic vs. thermodynamic control : At 80°C, bromination favors the 4-position (kinetic), while higher temps (120°C) shift to 6-position (thermodynamic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.